molecular formula C14H21NO2 B5697209 2-ethyl-N-(4-methoxybenzyl)butanamide

2-ethyl-N-(4-methoxybenzyl)butanamide

Cat. No.: B5697209
M. Wt: 235.32 g/mol
InChI Key: UVDONQOCCHHZTJ-UHFFFAOYSA-N
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Description

2-ethyl-N-(4-methoxybenzyl)butanamide is an organic compound with the molecular formula C14H21NO2 It is a derivative of butanamide, featuring an ethyl group at the second position and a 4-methoxybenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(4-methoxybenzyl)butanamide can be achieved through a multi-step process. One common method involves the alkylation of butanamide with 2-ethylbromide to form 2-ethylbutanamide. This intermediate is then subjected to a nucleophilic substitution reaction with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(4-methoxybenzyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 2-ethyl-N-(4-methoxybenzyl)butylamine.

    Substitution: 4-nitro-2-ethyl-N-(4-methoxybenzyl)butanamide or 4-bromo-2-ethyl-N-(4-methoxybenzyl)butanamide.

Scientific Research Applications

2-ethyl-N-(4-methoxybenzyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(4-methoxybenzyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-N-(4-methylbenzyl)butanamide
  • 2-ethyl-N-(4-hydroxybenzyl)butanamide
  • 2-ethyl-N-(4-chlorobenzyl)butanamide

Uniqueness

2-ethyl-N-(4-methoxybenzyl)butanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.

Properties

IUPAC Name

2-ethyl-N-[(4-methoxyphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-12(5-2)14(16)15-10-11-6-8-13(17-3)9-7-11/h6-9,12H,4-5,10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDONQOCCHHZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788429
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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